molecular formula C11H10BrNO2 B6347554 ethyl 5-bromo-1H-indole-3-carboxylate CAS No. 103858-54-4

ethyl 5-bromo-1H-indole-3-carboxylate

Cat. No.: B6347554
CAS No.: 103858-54-4
M. Wt: 268.11 g/mol
InChI Key: ADKGKNXUVQJLHW-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-indole-3-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1H-indole-3-carboxylate typically involves the bromination of indole derivatives followed by esterification. One common method includes the reaction of 5-bromoindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 5-substituted indole derivatives.

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethyl 5-bromo-1H-indole-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 5-bromo-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

  • Ethyl 5-chloro-1H-indole-3-carboxylate
  • Ethyl 5-fluoro-1H-indole-3-carboxylate
  • Ethyl 5-iodo-1H-indole-3-carboxylate

Uniqueness

The presence of the bromine atom in this compound provides unique reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

ethyl 5-bromo-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-13-10-4-3-7(12)5-8(9)10/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKGKNXUVQJLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657661
Record name Ethyl 5-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103858-54-4
Record name Ethyl 5-bromo-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103858-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic anhydride (8.5 ml) was added to a solution of 5-bromoindole (10.0 g) in N,N-dimethylformamide (50 ml) at 0° C., and stirred at the same temperature for three hours. After completion of the reaction, water was added to the reaction solution and the precipitated crystalline was collected by filtration. Water (250 ml) and sodium hydroxide (50 g) were added to a solution of the resulting residue in ethanol (50 ml) and the mixture was stirred at 120° C. for eight hours. After completion of the reaction, the reaction solution was cooled to room temperature, concentrated hydrochloric acid was added and the precipitated solid was collected by filtration. To a solution of the resulting residue in ethanol (250 ml), was added concentrated sulfuric acid (5.0 ml) and the mixture was stirred at 90° C. for three hours. Concentrated sulfuric acid (5.0 ml) was further added and stirred at the same temperature for four hours. After completion of the reaction, the reaction solution was cooled to room temperature, and 4N aqueous solution of sodium hydroxide was added until the solution becomes pH 7. Ethanol was evaporated, the precipitated solid was collected and the resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate) to give 5-bromo-1H-indole-3-carboxylic acid ethyl ester (5.40 g) as a white solid.
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